3-(4-Butoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Description
3-(4-Butoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a dihydroisoxazole derivative characterized by a 4,5-dihydro-1,2-oxazole (isoxazoline) ring fused to a carboxylic acid group at position 5 and substituted with a methyl group at the same position. The phenyl ring at position 3 is modified with a butoxy group at the para position.
Properties
IUPAC Name |
3-(4-butoxyphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-3-4-9-19-12-7-5-11(6-8-12)13-10-15(2,14(17)18)20-16-13/h5-8H,3-4,9-10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKENXQUBVZKAKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NOC(C2)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel-Type Cyclodehydration
This method involves cyclodehydration of β-hydroxyamide intermediates. For example, condensation of 4-butoxyphenylglyoxylic acid with methylamine yields a β-hydroxyamide, which undergoes dehydration using agents like thionyl chloride or Burgess reagent to form the oxazoline ring. Key parameters include:
Nitrile Oxide Cycloaddition
A 1,3-dipolar cycloaddition between a nitrile oxide (generated from 4-butoxybenzaldehyde oxime) and methyl acrylate forms the oxazoline ring. This method offers stereoselectivity but requires strict anhydrous conditions:
-
Reaction Time : 12–24 hours at 0–5°C.
-
Post-Reaction Hydrolysis : The ester intermediate is saponified to the carboxylic acid using LiOH in THF/water.
Methyl Group Incorporation at Position 5
Methylation is achieved via:
Alkylation of Oxazoline Intermediates
Post-cyclization, the oxazoline nitrogen is methylated using methyl iodide or dimethyl sulfate in the presence of NaH (yield: 70–85%). Solvent choice (THF vs. DMF) critically affects reaction rate and byproduct formation.
Pre-Cyclization Methylation
Methylamine or N-methylhydroxylamine can be used in the initial β-hydroxyamide formation, embedding the methyl group early in the synthesis. This reduces post-cyclization steps but may lower overall yield due to competing reactions.
Carboxylic Acid Functionalization
The carboxylic acid at position 5 is introduced via:
Hydrolysis of Cyano Precursors
A nitrile intermediate, formed via cyanation of a brominated oxazoline (using CuCN or NaCN), undergoes acidic hydrolysis (HCl/H₂O, 100°C, 8 hours) to yield the carboxylic acid.
Oxidation of Alcohols
Secondary alcohols (e.g., 5-hydroxymethyl oxazolines) are oxidized using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO systems. TEMPO offers milder conditions (0°C, pH 9–10) with 80–85% yield.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Robinson-Gabriel + SNAr | Cyclodehydration, nucleophilic substitution | 62% | 93% | Moderate |
| Nitrile Oxide + Mitsunobu | Cycloaddition, Mitsunobu etherification | 75% | 97% | High |
| Pre-Methylated Pathway | Early methylation, hydrolysis | 68% | 90% | Low |
Notes :
-
The nitrile oxide route offers superior stereocontrol but requires stringent moisture exclusion.
-
Mitsunobu-based etherification is preferred for electron-rich aromatics to avoid side products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Butoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-butoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation and substitution, leading to derivatives with diverse functionalities.
Biology
The compound has been investigated for its potential biological activities. Its oxazole ring and carboxylic acid group can interact with biological targets such as enzymes and receptors. This interaction may modulate their activity, making it a candidate for drug discovery. Notable potential applications include:
- Anticancer Activity : Preliminary studies indicate significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia), with IC50 values suggesting effective apoptosis induction.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-(4-butoxyphenyl)-... | MCF-7 | 15.63 | Induces apoptosis |
| Oxazole derivative A | U-937 | 0.12 - 2.78 | Cytotoxic activity |
| Oxazole derivative B | MDA-MB-231 | 0.65 - 2.41 | Apoptosis induction |
Industry
In industrial applications, this compound is utilized in the development of specialty chemicals and materials with specific functionalities. Its unique properties make it suitable for producing luminescent materials used in optoelectronic applications.
Mechanism of Action
The mechanism of action of 3-(4-Butoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and the carboxylic acid group can form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The butoxyphenyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-(4-butoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, highlighting differences in substituents, physicochemical properties, and biological relevance:
Key Comparative Insights:
Substituent Effects on Bioactivity :
- The imidazole-substituted analog (3-(2-butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid) demonstrates confirmed anti-inflammatory activity, likely due to the electron-withdrawing chloro group and lipophilic butyl chain enhancing target binding . In contrast, the 4-butoxyphenyl variant may exhibit altered pharmacokinetics due to the butoxy group’s increased hydrophobicity compared to chlorophenyl or furan substituents.
Synthetic Accessibility: The 3-(2-butyl-5-chloroimidazole) derivative is synthesized via enzymatic hydrolysis of a parent drug, with a reported yield of 91% for intermediates .
Analytical Characterization :
- Metabolites like the imidazole-substituted compound are validated using HPLC-MS/MS (retention time: 6.4 min; MRM transitions: 272→200, 157, 144 m/z) and NMR, ensuring structural fidelity . The 3-(4-butoxyphenyl) analog would require similar validation, though its chromatographic behavior may differ due to the butoxy group’s larger size.
Stability and Solubility :
- Chlorophenyl and dichlorophenyl analogs are prone to hydrolysis in biological matrices unless stabilized (e.g., acidification of plasma/urine samples) . The 4-butoxyphenyl group’s ether linkage may confer greater hydrolytic stability compared to ester or amide-containing analogs.
Biological Activity
3-(4-Butoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and related research findings.
Chemical Structure and Synthesis
The compound features an oxazole ring, a carboxylic acid group, and a butoxyphenyl substituent. Its synthesis typically involves the cyclization of 4-butoxybenzaldehyde with hydroxylamine hydrochloride, followed by cyclization using acetic anhydride to form the oxazole structure. This method can be optimized for industrial production using continuous flow reactors to enhance efficiency and yield.
The biological activity of this compound is thought to arise from its interaction with various molecular targets. The oxazole ring and carboxylic acid group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. The butoxyphenyl group may enhance lipophilicity, facilitating cellular penetration.
Anticancer Properties
Recent studies have suggested that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives of oxazole have demonstrated cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity : Compounds based on the oxazole structure have shown IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-(4-butoxyphenyl)-... | MCF-7 | 15.63 | Induces apoptosis |
| Oxazole derivative A | U-937 | 0.12 - 2.78 | Cytotoxic activity |
| Oxazole derivative B | MDA-MB-231 | 0.65 - 2.41 | Apoptosis induction |
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory activities, particularly against xanthine oxidase, which is relevant for conditions like gout and hyperuricemia. While specific data on this compound's activity is limited, related compounds have shown promising inhibition profiles .
Case Studies and Research Findings
Several studies have investigated the biological properties of oxazole derivatives:
- Antiproliferative Effects : A study found that certain oxazoles exhibited antiproliferative activity across multiple tumor cell lines with GI50 values ranging from nanomolar to micromolar concentrations .
- Apoptosis Induction : Flow cytometry assays demonstrated that some oxazole derivatives acted as potent inducers of apoptosis in breast cancer cell lines through mechanisms involving p53 activation and caspase cleavage .
- Molecular Docking Studies : Research utilizing molecular docking has indicated strong hydrophobic interactions between oxazole derivatives and target receptors, suggesting potential for drug development in cancer therapies .
Q & A
Q. How does the compound’s reactivity differ from non-carboxylic oxazole analogs?
- Methodology :
- Cycloaddition kinetics : Track reaction rates with dienophiles (e.g., maleic anhydride). The carboxylic acid group reduces ring strain, slowing [3+2] cycloaddition by 40% compared to methyl ester analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
